molecular formula C26H42Cl2N4O5 B1139449 methyl N-[2-[(R)-(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;hydrochloride CAS No. 1264191-73-2

methyl N-[2-[(R)-(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;hydrochloride

Cat. No.: B1139449
CAS No.: 1264191-73-2
M. Wt: 561.5 g/mol
InChI Key: XDXSPYSCCJMHRQ-VIEYARBJSA-N
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Description

VTP-27999 Hydrochloride is a potent inhibitor of renin, an enzyme involved in the regulation of blood pressure. This compound is particularly significant in the treatment of hypertension and end-organ diseases. It is an alkyl amine renin inhibitor with a molecular formula of C26H42Cl2N4O5 and a molecular weight of 561.55 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of VTP-27999 Hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of VTP-27999 Hydrochloride follows similar synthetic routes but on a larger scale. The process is carefully controlled to ensure consistency and quality. Techniques such as crystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: VTP-27999 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .

Scientific Research Applications

VTP-27999 Hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

VTP-27999 Hydrochloride exerts its effects by inhibiting renin, an enzyme that plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). By blocking renin, VTP-27999 Hydrochloride reduces the conversion of angiotensinogen to angiotensin I, ultimately leading to decreased levels of angiotensin II, a potent vasoconstrictor. This results in lowered blood pressure and reduced strain on the cardiovascular system .

Comparison with Similar Compounds

Uniqueness: VTP-27999 Hydrochloride stands out due to its high potency and specificity for renin inhibition. Its unique chemical structure allows for effective binding to the active site of renin, making it a valuable compound in both research and therapeutic applications .

Biological Activity

Methyl N-[2-[(R)-(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate; hydrochloride is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The compound has the following chemical properties:

  • Molecular Formula : C26H41ClN4O5
  • Molecular Weight : 525.08 g/mol
  • CAS Number : 942142-51-0
  • Solubility : Soluble in DMSO (Dimethyl sulfoxide)
PropertyValue
Molecular FormulaC26H41ClN4O5
Molecular Weight525.08 g/mol
CAS Number942142-51-0
SolubilityDMSO

The biological activity of this compound primarily revolves around its interaction with various biological targets, including enzymes and receptors. It has been shown to inhibit certain phospholipases, which play crucial roles in lipid metabolism and cell signaling pathways. Specifically, studies indicate that the compound may target lysosomal phospholipase A2 (PLA2G15), which is involved in phospholipid turnover and inflammation processes .

Pharmacological Effects

  • Anti-inflammatory Activity : The compound exhibits anti-inflammatory properties by inhibiting PLA2G15, potentially reducing the accumulation of inflammatory mediators in tissues .
  • Cytotoxicity : Research indicates that the compound may possess cytotoxic effects against specific cancer cell lines, suggesting a potential role in cancer therapy .
  • Neuroprotective Properties : Preliminary studies suggest that the compound could have neuroprotective effects, possibly through modulation of neurotransmitter systems or protection against oxidative stress .

Case Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of the compound significantly reduced markers of inflammation in tissues subjected to induced inflammatory responses. The results indicated a reduction in pro-inflammatory cytokines and improved tissue healing outcomes.

Case Study 2: Cytotoxicity against Cancer Cells

In vitro experiments assessed the cytotoxicity of the compound against various cancer cell lines, including breast and prostate cancer cells. The results showed significant dose-dependent reductions in cell viability, indicating its potential as a chemotherapeutic agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with similar pharmacological agents was performed.

Compound NameMechanism of ActionTherapeutic Use
Methyl N-[2-(4-chlorophenyl)carbamate]Inhibition of phospholipasesAnti-inflammatory
VTP 27999Selective renin inhibitionHypertension treatment
AmiodaroneInhibition of LPLA2Antiarrhythmic

Properties

IUPAC Name

methyl N-[2-[(R)-(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H41ClN4O5.ClH/c1-28-23(14-19-6-5-12-35-18-19)16-30-25(32)31-11-4-8-21(17-31)24(20-7-3-9-22(27)15-20)36-13-10-29-26(33)34-2;/h3,7,9,15,19,21,23-24,28H,4-6,8,10-14,16-18H2,1-2H3,(H,29,33)(H,30,32);1H/t19-,21-,23+,24+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXSPYSCCJMHRQ-VIEYARBJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1CCCOC1)CNC(=O)N2CCCC(C2)C(C3=CC(=CC=C3)Cl)OCCNC(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H](C[C@H]1CCCOC1)CNC(=O)N2CCC[C@H](C2)[C@H](C3=CC(=CC=C3)Cl)OCCNC(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42Cl2N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735362
Record name Methyl (2-{(3-chlorophenyl)[(3R)-1-({(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl}carbamoyl)piperidin-3-yl]methoxy}ethyl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

561.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1264191-73-2
Record name Methyl (2-{(3-chlorophenyl)[(3R)-1-({(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl}carbamoyl)piperidin-3-yl]methoxy}ethyl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl N-[2-[(R)-(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;hydrochloride
Reactant of Route 2
methyl N-[2-[(R)-(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;hydrochloride
Reactant of Route 3
methyl N-[2-[(R)-(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;hydrochloride
Reactant of Route 4
methyl N-[2-[(R)-(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;hydrochloride
Reactant of Route 5
methyl N-[2-[(R)-(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;hydrochloride
Reactant of Route 6
methyl N-[2-[(R)-(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;hydrochloride

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